3-(3-Bromoprop-1-YN-1-YL)phenol
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Overview
Description
propargyl bromide phenol , has the chemical formula C9H7BrO. It consists of a phenol ring (benzene with a hydroxyl group) attached to a propargyl (alkyne) group via a bromine atom . This compound is a colorless liquid and is notable for its lachrymatory effect (similar to tear gas) due to its irritant properties.
Preparation Methods
a. Synthetic Routes
There are several synthetic routes to prepare 3-(3-Bromoprop-1-yn-1-yl)phenol. One common method involves the reaction of phenol with propargyl bromide (HC≡CCH2Br) in the presence of a base (such as potassium hydroxide or sodium hydroxide). The bromine atom from propargyl bromide replaces the hydrogen atom on the phenol ring, resulting in the desired product.
b. Industrial Production
While industrial-scale production methods may vary, the synthesis typically follows the same principles as the laboratory-scale route. Optimization for yield, safety, and cost-effectiveness is essential.
Chemical Reactions Analysis
3-(3-Bromoprop-1-yn-1-yl)phenol can undergo various reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the alkyne group can yield different products.
Oxidation Reactions: Oxidation of the phenol moiety can lead to phenolic compounds with different functional groups.
Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: It may serve as a starting point for drug development due to its unique structure.
Biological Studies: Researchers explore its effects on cellular pathways and potential therapeutic targets.
Mechanism of Action
The exact mechanism by which 3-(3-Bromoprop-1-yn-1-yl)phenol exerts its effects depends on the context. It could involve interactions with enzymes, receptors, or other biomolecules. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
While 3-(3-Bromoprop-1-yn-1-yl)phenol is unique, similar compounds include other halogenated phenols and alkynes. These compounds may have distinct reactivity and applications.
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-(3-bromoprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H7BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,6H2 |
InChI Key |
PKNJTTBSBMCSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#CCBr |
Origin of Product |
United States |
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